j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate"
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Overview
Description
j’]diquinolizin-18-ium inner salt 4’-Propargyl Sulfonamide 2’-Sulfate: is a complex organic compound with the molecular formula C₃₄H₃₃N₃O₆S₂ and a molecular weight of 643.77 g/mol . This compound is known for its role as an intermediate in the synthesis of Texas Red-5-dUTP, a fluorescence-labelled nucleotide analog used in diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of chlorosulfonyl reagents and controlled temperature settings to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of this compound is carried out under stringent conditions to maintain high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems to isolate the desired product. The final compound is often obtained in a neat format and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can target the quinolizin ring, resulting in the formation of reduced derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the sulfonamide and sulfate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and related derivatives.
Reduction: Reduced quinolizin derivatives.
Substitution: Various substituted sulfonamide and sulfate compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of fluorescence-labelled nucleotide analogs, which are essential in various chemical assays and diagnostic tests .
Biology: In biological research, the compound’s derivatives are used in fluorescence microscopy and flow cytometry to label and track specific biomolecules .
Medicine: The compound’s fluorescence properties make it valuable in medical diagnostics, particularly in the detection of specific genetic rearrangements in cancer cells .
Industry: In the industrial sector, the compound is used in the production of high-quality reference materials and proficiency testing standards .
Mechanism of Action
The compound exerts its effects primarily through its fluorescence properties. When incorporated into nucleotide analogs, it allows for the visualization and tracking of specific biomolecules in various assays. The molecular targets include DNA and RNA sequences, where the compound binds and emits fluorescence upon excitation .
Comparison with Similar Compounds
Texas Red 2’-Propargyl Sulfonamide 4’-Sulfate: Similar in structure but differs in the position of the propargyl and sulfate groups.
Texas Red-5-dUTP: A direct derivative used in diagnostic applications.
Uniqueness: j’]diquinolizin-18-ium inner salt 4’-Propargyl Sulfonamide 2’-Sulfate is unique due to its specific structural configuration, which imparts distinct fluorescence properties and makes it highly suitable for use in diagnostic assays and research applications .
Properties
Molecular Formula |
C34H33N3O6S2 |
---|---|
Molecular Weight |
643.8 g/mol |
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)-5-(prop-2-ynylsulfamoyl)benzenesulfonate |
InChI |
InChI=1S/C34H33N3O6S2/c1-2-13-35-44(38,39)23-11-12-24(29(20-23)45(40,41)42)30-27-18-21-7-3-14-36-16-5-9-25(31(21)36)33(27)43-34-26-10-6-17-37-15-4-8-22(32(26)37)19-28(30)34/h1,11-12,18-20,35H,3-10,13-17H2 |
InChI Key |
VMDPRWRHOJWVNP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-] |
Origin of Product |
United States |
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